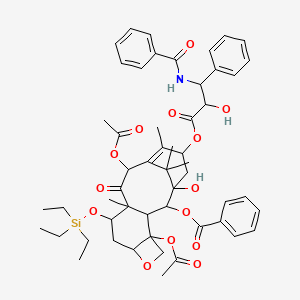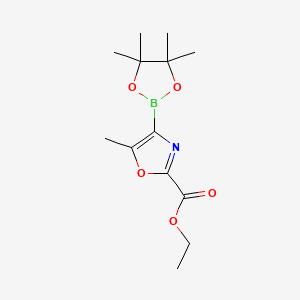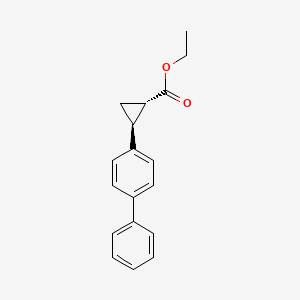
1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, a methyl group attached to the pyrazole ring, and a carboxylic acid functional group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity .
Vorbereitungsmethoden
The synthesis of 1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the condensation of 4-trifluoromethylphenylhydrazine with a suitable diketone, followed by cyclization and subsequent functional group transformations. One common method involves the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine to form the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Analyse Chemischer Reaktionen
1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.
Wissenschaftliche Forschungsanwendungen
1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Wirkmechanismus
The mechanism of action of 1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its hydrophobicity and electron-withdrawing capacity. This can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: This compound also contains a trifluoromethyl group and a pyrazole ring but differs in its fused-ring structure, which can lead to different biological activities.
4-(Trifluoromethyl)phenol: This compound contains a trifluoromethyl group attached to a phenol ring and is used in various chemical and pharmaceutical applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H9F3N2O2 |
|---|---|
Molekulargewicht |
270.21 g/mol |
IUPAC-Name |
5-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-6-10(11(18)19)16-17(7)9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,18,19) |
InChI-Schlüssel |
JIIXRXWVDOIXQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13904093.png)


![6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13904116.png)
![exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13904118.png)

![4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptan-5-one](/img/structure/B13904126.png)
![Ethyl 3-{[(5-chloropyridin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13904135.png)


![5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine](/img/structure/B13904153.png)


